molecular formula C20H23F2N3O B2768773 2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide CAS No. 1049395-38-1

2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

Cat. No.: B2768773
CAS No.: 1049395-38-1
M. Wt: 359.421
InChI Key: ZLKJGNOVDKZHOB-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a synthetic organic compound with the molecular formula C20H23F2N3O and a molecular weight of 359.4 . It is supplied for research purposes and is strictly designated For Research Use Only; it is not intended for diagnostic, therapeutic, or personal use. This benzamide derivative features a piperazine-propanol scaffold, a structure known to be of significant interest in medicinal chemistry. Scientific literature indicates that compounds with this core structure have been identified as potent inhibitors of the fungal enzyme 1,3-beta-D-glucan synthase, a promising target for novel antifungal agents . Research suggests that such inhibitors act by compromising the integrity of the fungal cell wall, leading to cell lysis and death. This mechanism makes the chemical class a valuable tool for researchers investigating new pathways to combat pathogenic fungi, including Candida albicans and Aspergillus fumigatus . The structural motif present in this compound provides a versatile template for biochemical and pharmacological studies. Researchers can utilize this high-purity material to explore structure-activity relationships, mechanism of action, and for use as a reference standard or building block in the development of novel bioactive molecules.

Properties

IUPAC Name

2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O/c21-17-8-4-9-18(22)19(17)20(26)23-10-5-11-24-12-14-25(15-13-24)16-6-2-1-3-7-16/h1-4,6-9H,5,10-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKJGNOVDKZHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=C(C=CC=C2F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the piperazine derivative: The initial step involves the synthesis of 4-phenylpiperazine.

    Attachment of the propyl chain: The next step is the attachment of a propyl chain to the piperazine derivative.

    Introduction of the difluorobenzamide group: Finally, the difluorobenzamide group is introduced to complete the synthesis.

The reaction conditions for these steps often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, using nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antipsychotic Properties : The compound has been studied for its potential antipsychotic effects, particularly in modulating neurotransmitter systems in the central nervous system. The piperazine ring is known for its ability to interact with various receptors, including serotonin and dopamine receptors, which are critical targets in the treatment of psychiatric disorders.

Antimicrobial Activity : Research indicates that compounds similar to 2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide exhibit antimicrobial properties. These compounds have been synthesized and tested against various bacterial and fungal strains, showing promising results in inhibiting growth, particularly against resistant strains .

Case Studies and Research Findings

  • Antiplasmodial Activity : A study explored the structure-activity relationships of benzamide derivatives against Plasmodium falciparum, revealing that modifications similar to those in this compound could enhance antiplasmodial activity while maintaining low cytotoxicity .
  • Antimicrobial Screening : Another study demonstrated the antimicrobial potential of synthesized benzamides, including derivatives similar to this compound. Compounds were tested against various bacterial strains, showing significant antibacterial potency .
  • Pharmacokinetic Studies : Research on related compounds has included evaluations of physicochemical properties such as log P and log D values, which are critical for understanding absorption and distribution within biological systems. These studies indicate that structural modifications can lead to improved pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Features of 2,6-Difluoro-N-[3-(4-Phenylpiperazin-1-yl)propyl]benzamide and Analogues
Compound Name Key Substituents Molecular Weight (g/mol) Applications/Use Reference
Target Compound 2,6-Difluorobenzamide; 3-(4-phenylpiperazin-1-yl)propyl 375.41 (calculated) Hypothetical: Pharmaceutical intermediate
Diflubenzuron 2,6-Difluorobenzamide; urea-linked 4-chlorophenyl 310.68 Insect growth regulator (pesticide)
Fluazuron 2,6-Difluorobenzamide; pyridinyloxy and chloro substituents 541.79 Acaricide (pesticide)
MM0421.02 (Impurity) Triazolopyridinone; 3-(4-phenylpiperazin-1-yl)propyl 381.45 Pharmaceutical impurity
2-Amino-4-chloro-N-[3-(2-methylpiperidin-1-yl)propyl]benzamide 2-Amino-4-chlorobenzamide; 3-(2-methylpiperidin-1-yl)propyl 350.86 Structural analog (unclear application)

Structural Analysis

  • Benzamide Core: The target compound shares the 2,6-difluorobenzamide core with diflubenzuron and fluazuron, both pesticides. However, these analogs replace the piperazine-propyl group with urea or pyridinyloxy linkages, enhancing their agrochemical efficacy .
  • Piperazine-Propyl Side Chain :

    • The 3-(4-phenylpiperazin-1-yl)propyl group is shared with MM0421.02 , a pharmaceutical impurity. This group is prevalent in antipsychotics (e.g., aripiprazole), suggesting the target compound could serve as a precursor in CNS drug synthesis .

Biological Activity

2,6-Difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core substituted with difluoro groups and a phenylpiperazine moiety. The structural formula can be represented as follows:

C17H21F2N3O\text{C}_{17}\text{H}_{21}\text{F}_2\text{N}_3\text{O}

This structure is significant as the presence of fluorine enhances lipophilicity and metabolic stability, which may improve pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The piperazine ring and phenyl group are crucial for binding to these targets, modulating their activity. Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

1. Antidepressant Activity

Studies have shown that derivatives of piperazine compounds exhibit antidepressant-like effects. The phenylpiperazine structure is known to enhance serotonin receptor affinity, which is essential for mood regulation .

2. Antipsychotic Properties

Research indicates that compounds similar to this compound may possess antipsychotic properties by modulating dopaminergic pathways. This modulation can potentially alleviate symptoms associated with schizophrenia and other psychotic disorders .

3. Antinociceptive Effects

There is evidence suggesting that this compound may exhibit antinociceptive effects in animal models. The mechanism appears to involve the inhibition of pain pathways mediated by serotonin and norepinephrine .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels
AntipsychoticReduced dopaminergic activity
AntinociceptivePain relief in animal models
NeuroprotectiveProtection against neurodegeneration

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated that this compound exhibited neuroprotective effects against oxidative stress-induced neuronal damage. The compound was shown to significantly reduce markers of inflammation and apoptosis in neuronal cells .

Q & A

Q. What are the established synthetic routes for 2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Step 1 : Preparation of the benzamide core via coupling of 2,6-difluorobenzoic acid derivatives with a propylamine linker.
  • Step 2 : Introduction of the 4-phenylpiperazine moiety through nucleophilic substitution or reductive amination . Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalysis : Use of coupling agents like HATU or EDC for amide bond formation.
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and byproduct formation .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorine substitution at C2/C6) and piperazine linkage. Key signals include aromatic protons (δ 7.2–7.8 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ ≈ 414.4 Da) and detects impurities .
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity (>95% required for pharmacological studies) .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

  • Standardized protocols : Detailed reaction logs (e.g., molar ratios, solvent volumes) from peer-reviewed syntheses .
  • Quality control : Consistent use of reference standards (e.g., USP/EP impurities) to calibrate instruments .
  • Inter-lab validation : Collaborative trials to compare yields and spectral data .

Advanced Research Questions

Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties and target interactions?

  • Molecular docking (AutoDock Vina) : Models binding to serotonin/dopamine receptors (e.g., 5-HT1A, D2) via the piperazine pharmacophore .
  • ADMET prediction (SwissADME) : Estimates logP (~3.2), blood-brain barrier permeability, and CYP450 metabolism .
  • Quantum chemistry (Gaussian) : Optimizes geometry and electrostatic potential maps to explain fluorine’s electron-withdrawing effects .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

  • Assay standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds .
  • Meta-analysis : Compare data across studies while accounting for variables like incubation time or buffer composition .
  • Structural analogs : Synthesize derivatives to isolate the impact of substituents (e.g., fluorine vs. chlorine) on activity .

Q. What experimental design strategies optimize reaction yields while minimizing byproducts?

  • Factorial design (DoE) : Screen variables (temperature, catalyst loading) to identify critical factors .
  • In-line analytics (PAT) : Real-time monitoring via FTIR or Raman spectroscopy to detect intermediates .
  • Green chemistry principles : Substitute toxic solvents (e.g., DCM → 2-MeTHF) and reduce waste .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Core modifications : Replace fluorine with bulkier halogens to enhance receptor affinity .
  • Linker variation : Test alkyl vs. PEG spacers to optimize solubility and bioavailability .
  • Piperazine substitution : Introduce methyl/phenyl groups to modulate selectivity for CNS targets .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation during long-term stability studies?

  • Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) to identify labile groups (e.g., amide hydrolysis) .
  • Lyophilization : Improve solid-state stability by removing residual solvents .

Q. How can researchers validate the compound’s role as a PET tracer for neurological imaging?

  • Radiolabeling : Incorporate ¹⁸F at the benzamide core using nucleophilic aromatic substitution .
  • Biodistribution studies : Track uptake in rodent brains via microPET/CT imaging .

Q. What advanced separation techniques resolve closely related impurities in the final product?

  • Chiral HPLC : Separate enantiomers using cellulose-based columns .
  • Prep-scale flash chromatography : Isolate major impurities (e.g., dehalogenated byproducts) for structural elucidation .

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